![molecular formula C34H32N10 B180872 N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine CAS No. 72583-85-8](/img/structure/B180872.png)
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine
Overview
Description
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine is a hexadentate ligand known for its structural similarity to ethylenediaminetetraacetic acid (EDTA). This compound features four benzimidazole moieties linked to an ethane-1,2-diamine core, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzimidazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions due to its hexadentate nature.
Substitution Reactions: The benzimidazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Substitution Reactions: Often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Metal Complexes: Coordination with metal ions results in stable metal-ligand complexes.
Substituted Benzimidazoles: Substitution reactions yield various substituted benzimidazole derivatives.
Scientific Research Applications
Coordination Chemistry
TBE is primarily recognized for its ability to act as a ligand in coordination chemistry. Its hexadentate nature enables it to form stable complexes with various metal ions.
Key Features:
- Metal Complex Formation : TBE can coordinate with transition metals such as copper(II), nickel(II), and zinc(II), resulting in complexes that exhibit unique electronic and photophysical properties.
- Stability : The formation of these complexes is facilitated by the nitrogen donor atoms from the benzimidazole groups, which enhance the stability of the metal-ligand interactions.
Case Study: Metal Ion Coordination
A study demonstrated that TBE forms stable complexes with copper(II) ions, which were characterized using spectroscopic techniques. These complexes showed potential applications in catalysis and material science due to their unique properties.
Biological Applications
TBE has garnered attention in biological research due to its potential as an enzyme inhibitor and its role in drug delivery systems.
Enzyme Inhibition
Research indicates that TBE can inhibit specific enzymes by forming stable complexes with essential metal cofactors required for enzymatic activity. This property is particularly significant in cancer therapy, where inhibiting metal-dependent enzymes can slow tumor growth.
Drug Delivery Systems
TBE's ability to form stable complexes with therapeutic agents enhances drug solubility and bioavailability. Studies have explored its use in targeted drug delivery systems, particularly for anticancer drugs.
Application | Mechanism | Reference |
---|---|---|
Enzyme Inhibition | Metal ion chelation inhibits enzymatic activity | |
Drug Delivery | Enhances solubility and targeting of drugs |
Industrial Applications
In industrial settings, TBE is utilized for its properties as a corrosion inhibitor and catalyst.
Corrosion Inhibition
TBE has been tested as a corrosion inhibitor in various metal substrates. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation.
Catalytic Activity
TBE serves as a catalyst in several organic reactions, including cross-coupling reactions. Its metal complexes can facilitate reactions under mild conditions, making them valuable in synthetic chemistry.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The benzimidazole moieties coordinate with metal ions via nitrogen atoms, stabilizing the metal-ligand complex. This coordination can inhibit enzymatic activity or facilitate targeted drug delivery by binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar in structure and function, used widely for metal chelation.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN): Another hexadentate ligand with similar coordination properties.
Uniqueness
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine is unique due to its benzimidazole moieties, which provide additional stability and specificity in metal coordination compared to other ligands like EDTA and TPEN .
Biological Activity
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine (commonly referred to as TBE), is a hexadentate ligand with significant biological activity. Its structure consists of four benzimidazole moieties linked to an ethane-1,2-diamine core, which enhances its ability to form stable complexes with various metal ions. This compound has been studied for its potential applications in medicinal chemistry, particularly in enzyme inhibition, cancer therapy, and drug delivery systems.
TBE is synthesized through a reaction between ethane-1,2-diamine and benzimidazole derivatives. The process typically employs a base such as sodium hydroxide to facilitate the formation of the desired product. The compound's hexadentate nature allows it to coordinate with metal ions effectively, leading to the formation of stable metal-ligand complexes.
The biological activity of TBE is primarily attributed to its ability to form stable complexes with metal ions, which can inhibit enzymatic activities or facilitate targeted drug delivery. The benzimidazole moieties play a crucial role in this mechanism by coordinating with metal ions through nitrogen atoms, thereby stabilizing the resulting complexes.
1. Enzyme Inhibition
TBE has shown potential as an enzyme inhibitor. Studies indicate that it can inhibit various metalloproteins by chelating essential metal ions required for their catalytic activity. This property makes it a candidate for developing therapeutic agents targeting diseases associated with metalloprotein dysfunction.
2. Anticancer Activity
Recent research highlights TBE's anticancer properties. For instance, studies have demonstrated that compounds similar to TBE exhibit cytotoxic effects on cancer cell lines such as MCF-7 breast cancer cells and A375 melanoma cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage leading to apoptosis.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
TBE | MCF-7 | 25.72 | Induces apoptosis via ROS generation |
TBE | A375 | 5.2 | DNA cleavage and fragmentation |
3. Antimicrobial Activity
TBE has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro Morais et al. explored the anticancer activity of TBE derivatives in tumor-bearing mice models. The results indicated significant tumor growth suppression when treated with TBE analogs, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Enzyme Inhibition
Research focusing on TBE's role as an enzyme inhibitor revealed its effectiveness against Janus kinases (JAKs), crucial in various signaling pathways related to inflammation and cancer. The compound exhibited IC50 values of 6.1 µM for JAK1 and 0.31 µM for JAK3, indicating strong inhibitory effects.
Properties
IUPAC Name |
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N10/c1-2-10-24-23(9-1)35-31(36-24)19-43(20-32-37-25-11-3-4-12-26(25)38-32)17-18-44(21-33-39-27-13-5-6-14-28(27)40-33)22-34-41-29-15-7-8-16-30(29)42-34/h1-16H,17-22H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVZBDCRUPTVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319360 | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72583-85-8 | |
Record name | NSC344032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40319360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.